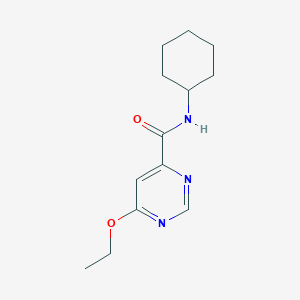
N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide, also known as CEPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CEPC is a pyrimidine derivative that has been found to exhibit promising anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammatory, cancerous, and viral processes. This compound has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins such as Bcl-2. This compound also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell proliferation. In viral infections, this compound inhibits the replication of viruses by inhibiting the activity of viral proteases and RNA polymerases.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins such as Bcl-2. This compound also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell proliferation. In viral infections, this compound inhibits the replication of viruses by inhibiting the activity of viral proteases and RNA polymerases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide in lab experiments is its potent anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been found to exhibit these properties at relatively low concentrations, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy. Additionally, this compound has been found to exhibit cytotoxicity at high concentrations, which can limit its therapeutic potential.
Future Directions
There are several future directions for research on N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide. One area of research could focus on improving the solubility and bioavailability of this compound through the development of novel drug delivery systems. Another area of research could focus on the identification of the molecular targets of this compound and the elucidation of its mechanism of action. Additionally, further research could investigate the potential of this compound as a therapeutic agent for various inflammatory, cancerous, and viral diseases.
Synthesis Methods
The synthesis of N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide involves the reaction of ethyl 6-bromonicotinate with cyclohexylamine, followed by the reaction of the resulting intermediate with ethyl cyanoacetate. The final product is obtained through the hydrolysis of the cyano group using hydrochloric acid. The yield of this compound obtained through this method is approximately 50-60%.
Scientific Research Applications
N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, this compound has been found to exhibit anti-viral properties by inhibiting the replication of viruses such as HIV and H1N1.
properties
IUPAC Name |
N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-12-8-11(14-9-15-12)13(17)16-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMMQXBRAKZUNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2395411.png)
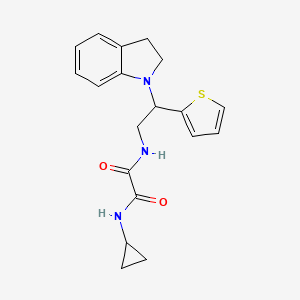
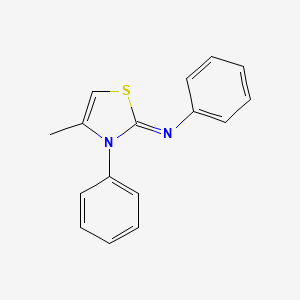
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide](/img/structure/B2395415.png)
![2-[(3-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B2395416.png)
![2-(2,4-Difluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2395418.png)


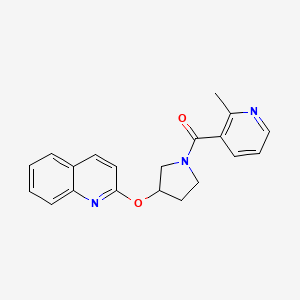
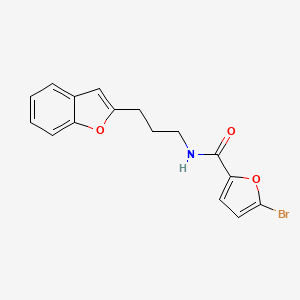
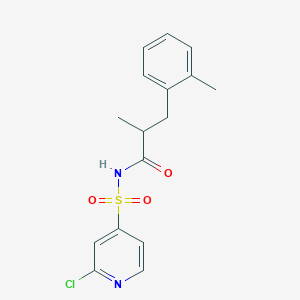
![(4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2395426.png)
![5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid](/img/structure/B2395431.png)
